molecular formula C6H12ClF2NO B6217622 2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride CAS No. 2742657-17-4

2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride

Cat. No. B6217622
CAS RN: 2742657-17-4
M. Wt: 187.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride, also known as 2-AFCB, is a fluorinated cyclobutyl derivative of ethan-1-ol. It is a novel small molecule used in scientific research and is gaining increased attention due to its unique properties.

Scientific Research Applications

2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride has a variety of scientific research applications. It has been used in the study of enzyme inhibition, receptor binding, and protein-protein interactions. It has also been used as a tool in the study of drug metabolism and pharmacokinetics, as well as in the study of drug-drug interactions. Additionally, 2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride has been used in the study of enzyme kinetics, protein folding, and drug screening.

Mechanism of Action

The mechanism of action of 2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride is not fully understood. However, it is believed that its unique properties allow it to interact with proteins and enzymes, thereby altering their structure and function. This interaction is thought to be due to its ability to form hydrogen bonds with amino acid residues, as well as its ability to interact with other molecules in the environment.
Biochemical and Physiological Effects
2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cytochrome P450, as well as to interact with receptors such as the serotonin receptor. Additionally, it has been shown to interact with other proteins and enzymes, as well as to affect the folding of proteins.

Advantages and Limitations for Lab Experiments

2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride has several advantages for use in laboratory experiments. Its small size makes it easy to work with, and its unique properties allow it to interact with proteins and enzymes in a variety of ways. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, there are also some limitations to using 2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride in laboratory experiments. Its small size makes it difficult to work with, and its unique properties can make it difficult to control. Additionally, its relatively low solubility can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for the use of 2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride in scientific research. It could be used to study the structure and function of proteins and enzymes, as well as to study drug-drug interactions. Additionally, it could be used to study the effects of drugs on receptors and other proteins, as well as to study the metabolism and pharmacokinetics of drugs. Additionally, it could be used in the development of new drugs and in the study of enzyme kinetics. Finally, it could be used in the study of protein folding and drug screening.

Synthesis Methods

2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride can be synthesized through a multi-step process. The first step is the reaction of 3,3-difluorocyclobutyl bromide with 2-aminoethanol in the presence of potassium tert-butoxide. This reaction yields 2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol. The second step is the reaction of the product from the first step with hydrochloric acid in the presence of potassium tert-butoxide, which yields 2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride involves the reaction of 3,3-difluorocyclobutanone with ethylene diamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "3,3-difluorocyclobutanone", "ethylene diamine", "sodium borohydride", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 3,3-difluorocyclobutanone is reacted with ethylene diamine in the presence of hydrochloric acid to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride to yield the target compound, 2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol.", "Step 3: The target compound is then treated with hydrochloric acid to form the hydrochloride salt, 2-amino-2-(3,3-difluorocyclobutyl)ethan-1-ol hydrochloride." ] }

CAS RN

2742657-17-4

Molecular Formula

C6H12ClF2NO

Molecular Weight

187.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.